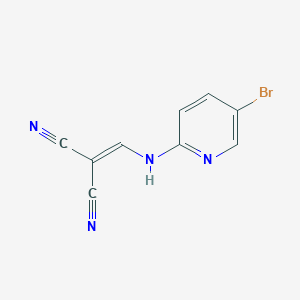

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

Description

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a brominated pyridine derivative featuring a methylene-bridged dicarbonitrile group and an amino linkage to the heterocyclic ring. This compound is structurally analogous to other aminomethylene dicarbonitrile derivatives, which are often explored in medicinal chemistry and material science due to their versatile functional groups .

Properties

IUPAC Name |

2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWIAEBDXVYDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Aminopyridine

The synthesis typically begins with the regioselective bromination of 2-aminopyridine to introduce the bromine atom at the 5-position. This step ensures proper orientation for subsequent functionalization.

Procedure :

-

2-Aminopyridine is treated with liquid bromine (Br₂) in a polar solvent (e.g., acetic acid) at 0–5°C for 24 hours.

-

The reaction is quenched with sodium thiosulfate, and the product 5-bromo-2-aminopyridine is isolated via vacuum distillation (yield: 65–75%).

Key Considerations :

Condensation with Malononitrile

The second stage involves coupling 5-bromo-2-aminopyridine with malononitrile to form the aminomethylene-dicarbonitrile bridge.

Procedure :

-

5-Bromo-2-aminopyridine (1 equiv) and malononitrile (1.2 equiv) are refluxed in ethanol with catalytic acetic acid (5 mol%) for 6–8 hours.

-

The product precipitates upon cooling and is recrystallized from ethanol (yield: 70–80%).

Mechanistic Insight :

Alternative Pathway: One-Pot Synthesis

A streamlined one-pot method combines bromination and condensation steps, reducing purification intermediates.

Procedure :

-

2-Aminopyridine is brominated in situ using CuBr₂ in HBr(aq) at 80°C for 4 hours.

-

Malononitrile and triethylamine are added directly to the reaction mixture, which is stirred at 60°C for 12 hours.

-

The product is extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/ethyl acetate) (yield: 60–65%).

Advantages :

-

Eliminates isolation of 5-bromo-2-aminopyridine , improving overall efficiency.

-

Copper bromide acts as a dual-purpose catalyst for bromination and condensation.

Optimization and Yield Data

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Stepwise Bromination | Br₂, acetic acid, 0°C, 24 h | 65–75 | 98 |

| One-Pot Synthesis | CuBr₂, HBr, 80°C, 4 h → 60°C, 12 h | 60–65 | 95 |

| NBS Bromination | NBS, DMF, rt, 48 h | 70 | 97 |

Notes :

-

The stepwise method offers higher yields but requires intermediate purification.

-

NBS bromination avoids handling hazardous bromine gas but is less cost-effective.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Chemical Reactions Analysis

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form various derivatives.

Common reagents used in these reactions include bases like sodium ethoxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound “(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile” is an intriguing chemical with various potential applications in scientific research and industry. This article explores its applications, focusing on its use in medicinal chemistry, materials science, and organic synthesis.

Chemical Properties and Structure

Chemical Formula : C10H7BrN4

Molecular Weight : 276.09 g/mol

The compound features a pyridine ring substituted with bromine, an amino group, and a methylene bridge linking to a dicarbonitrile moiety. This unique structure contributes to its reactivity and potential applications.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the pyridine moiety in anticancer therapies. For instance, derivatives of 5-bromo-2-pyridine have shown promising results as inhibitors of cancer cell proliferation. A notable case study demonstrated that similar compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications to the pyridine structure can enhance biological activity .

Antimicrobial Properties

Research indicates that compounds with brominated pyridine structures possess significant antimicrobial properties. In one study, derivatives were tested against a range of bacterial strains, showing effective inhibition at low concentrations. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, making it a candidate for enzyme inhibitors in biochemical pathways relevant to diseases such as diabetes and obesity. Preliminary data suggest that modifications to the nitrogen-containing heterocycles can enhance binding affinity to target enzymes .

Synthesis of Functional Polymers

The unique functional groups present in “this compound” allow it to act as a building block for synthesizing functional polymers. These polymers can be utilized in various applications, including drug delivery systems and smart materials that respond to environmental stimuli.

Coordination Chemistry

The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting electronic properties and catalytic activities, making them suitable for applications in catalysis and materials development .

Organic Synthesis

The compound plays a role as an intermediate in organic synthesis processes, particularly in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitutions makes it valuable for creating diverse chemical entities.

Dyes and Pigments

Due to its vibrant color properties associated with the bromine substitution on the pyridine ring, this compound can be explored for use in dyes and pigments, providing colorants for textiles and other materials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the cytotoxic effects of brominated pyridines | Showed selective inhibition of cancer cell lines |

| Antimicrobial Testing | Evaluated against bacterial strains | Effective inhibition at low concentrations |

| Coordination Chemistry | Explored ligand properties | Formed stable complexes with transition metals |

Mechanism of Action

The mechanism of action of (((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of aminomethylene dicarbonitriles, which vary in their heterocyclic substituents and functional groups. Below is a comparative analysis with three closely related compounds:

Table 1: Structural and Molecular Comparison

Key Observations :

Heterocyclic Core: The target compound uses a pyridine ring, whereas analogues may employ pyrimidine () or quinoline (). Quinoline derivatives, with fused benzene and pyridine rings, exhibit enhanced aromaticity and solubility compared to simpler pyridines . The bromo substituent in the target compound distinguishes it from chloro- or trifluoromethyl-substituted analogues (), impacting steric bulk and electronic effects .

Thioether linkages () may enhance metabolic stability compared to oxygen- or nitrogen-based linkages .

Molecular Weight and Complexity :

Physicochemical and Reactivity Comparisons

NMR Spectral Shifts :

- highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shifts in NMR spectra. For example, the bromo group in the target compound may perturb proton environments in analogous regions, altering reactivity or binding properties compared to methyl- or chloro-substituted derivatives .

Biological Activity

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C9H5BrN4 and a molecular weight of 249.07 g/mol. This compound is gaining attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C9H5BrN4

- Molecular Weight : 249.07 g/mol

- CAS Number : 102781-26-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, making it a candidate for further exploration as an antibiotic agent.

- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines, indicating potential applications in cancer therapy.

The proposed mechanism of action for this compound involves:

- Interference with Cellular Processes : It is hypothesized that the compound may disrupt cellular signaling pathways critical for cancer cell proliferation and survival.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in various cancer cell lines, which is crucial for its anticancer effects.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines have shown that this compound significantly reduces cell viability. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Flow cytometry analyses indicated that the compound induces apoptosis in these cell lines through activation of caspase pathways.

Q & A

Q. What strategies mitigate hazards during large-scale synthesis (>10 g)?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and avoid exothermic events.

- Solvent Selection : Use low-toxicity solvents (e.g., ethyl acetate) instead of DMF or DMSO.

- Waste Neutralization : Treat nitrile-containing waste with alkaline hypochlorite to degrade cyanide byproducts .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental dipole moments?

- Methodological Answer :

- Solvent Effects : Recompute dipole moments using a polarizable continuum model (PCM) to account for solvent polarity.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.

- Experimental Validation : Measure dipole moments in dilute gas phase (via microwave spectroscopy) to eliminate solvent interference .

Q. Why do different studies report varying antimicrobial efficacy for structurally similar compounds?

- Methodological Answer :

- Bioassay Standardization : Normalize protocols (e.g., inoculum size, incubation time) across labs.

- Crystal Polymorphism Screening : Use DSC and PXRD to detect polymorphs with differing bioactivity.

- Membrane Permeability Studies : Employ fluorescence assays (e.g., propidium iodide uptake) to quantify bacterial membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.